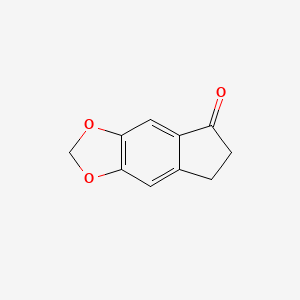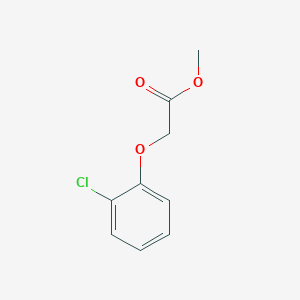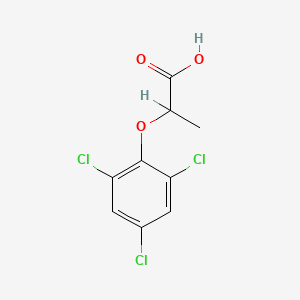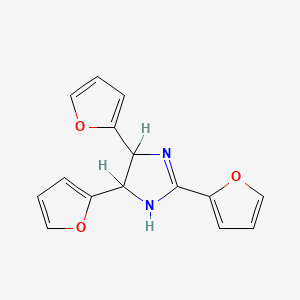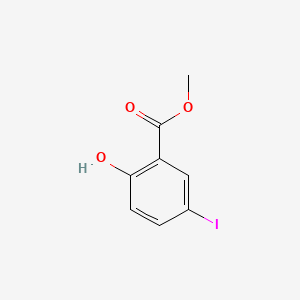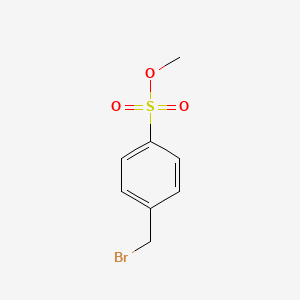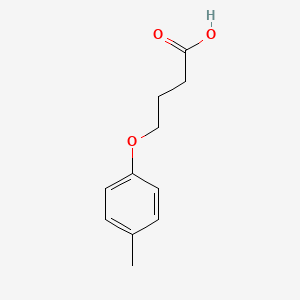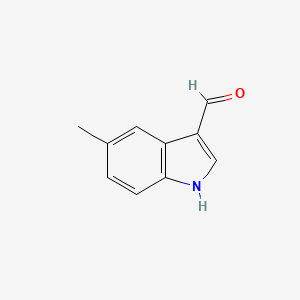
5-methyl-1H-indole-3-carbaldehyde
Descripción general
Descripción
5-Methyl-1H-indole-3-carbaldehyde is a useful reagent for regio- and enantioselective preparation of N-alkylated indole- and pyrrole-3-carbaldehydes . It is a heterocyclic indole aldehyde .
Synthesis Analysis
1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
1H-Indole-3-carbaldehyde (1H-I3A) was investigated experimentally by NMR (1H-NMR and 13C-NMR in solution form), FT-Raman, FT-IR, UV-Visible and quantum chemically by DFT approach .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Physical And Chemical Properties Analysis
The molecular weight of this compound is 159.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Green & Sustainable Nanocatalyzed Synthesis
5-methyl-1H-indole-3-carbaldehyde is used as a synthon in organic chemistry, exhibiting activity as lipoxygenase inhibitors, and showing potential in anti-tumor, antimicrobial, and anti-inflammatory applications. A study by Madan (2020) highlights its use in the synthesis of Knoevenagel condensed products, utilizing ZnO nanoparticles in a solvent-free grindstone method, enhancing yields and reaction rates while being environmentally friendly (Madan, 2020).
Structural Analysis and Characterization
Barakat et al. (2017) conducted a study focusing on the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde, leading to the formation of specific indole compounds. These were characterized using various spectroscopic and thermal tools, and their structure was confirmed by X-ray single crystal diffraction, highlighting the compound's utility in structural chemistry and molecular characterization (Barakat et al., 2017).
Organic Anode Catalyst in Fuel Cells
Research by Hamad et al. (2021) explored the development of organic-based metal-free catalysts using novel indole derivatives, including those derived from this compound. These compounds were used to investigate glucose electrooxidation performance, demonstrating their potential as environmentally friendly and alternative catalysts for direct glucose fuel cells (Hamad et al., 2021).
Antibacterial Applications
Carrasco et al. (2020) synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives, evaluating their in vitro antibacterial activity against various bacterial strains. The study indicates potential medicinal applications of these compounds in combating bacterial infections (Carrasco et al., 2020).
Anticancer Activity and Molecular Modeling
Reddy et al. (2020) synthesized a series of compounds derived from 1-methyl-1H-indole-3-carbaldehyde, demonstrating their use in anticancer research. The study involved the docking of these compounds against BCL-2 protein, an expressed protein in liver cancer. Some of these compounds showed significant in vitro anti-cancer activity, suggesting their potential for therapeutic applications in cancer treatment (Reddy & Reddy, 2020).
Synthesis and Biological Activity of Derivatives
Research by Attaby et al. (2007) involved the synthesis of various heterocyclic compounds derived from 1H-indole-3-carbaldehyde, including this compound. The study evaluated these compounds for antimicrobial and GST enzyme activity, offering insights into their potential medicinal applications (Attaby, Ramla, & Gouda, 2007).
Corrosion Inhibition
Ashhari and Sarabi (2015) investigated the use of indole-3-carbaldehyde in corrosion inhibition. They found that derivatives of this compound effectively inhibited corrosion in mild steel during pickling in acidic solutions, suggesting its utility in industrial applications to protect metal surfaces from corrosion (Ashhari & Sarabi, 2015).
Anticonvulsant Activity
Gautam, Gupta, and Yogi (2021) synthesized novel indole derivatives, including those derived from this compound, and assessed their anticonvulsant activity. They found that some compounds showed potent activity, comparable to standard anticonvulsant drugs, indicating their potential use in treating convulsions (Gautam, Gupta, & Yogi, 2021).
Mecanismo De Acción
5-methyl-1H-indole-3-carbaldehyde: (referred to as I3A) is a biologically active metabolite. Its primary target is the aryl hydrocarbon receptor (AhR) , which is expressed in intestinal immune cells. When I3A binds to AhR, it acts as a receptor agonist, stimulating downstream signaling pathways .
Mode of Action:
Upon binding to AhR, I3A activates the transcription of specific genes. One notable outcome is the increased production of interleukin-22 (IL-22) . IL-22 plays a crucial role in mucosal reactivity and immune responses in the gut. Thus, I3A facilitates mucosal defense mechanisms by enhancing IL-22 expression .
Biochemical Pathways:
The AhR-I3A complex triggers a cascade of events that affect various cellular processes. These include immune modulation, inflammation regulation, and tissue repair. The downstream effects involve multiple signaling pathways, such as the JAK-STAT pathway and the NF-κB pathway .
Result of Action:
Molecularly, I3A’s action leads to increased IL-22 production, promoting mucosal immunity and tissue repair. At the cellular level, it enhances barrier function and contributes to gut homeostasis .
Action Environment:
Environmental factors, such as diet, gut microbiota, and exposure to xenobiotics, influence I3A’s efficacy. For instance:
Propiedades
IUPAC Name |
5-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNQWTPWKNDRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293350 | |
| Record name | 5-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52562-50-2 | |
| Record name | 52562-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



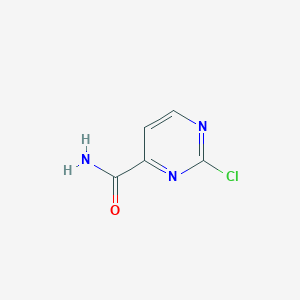


![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)
